molecular formula C2H3N2P B13816123 2H-1,4,2-Diazaphosphole CAS No. 288-91-5

2H-1,4,2-Diazaphosphole

Cat. No.: B13816123
CAS No.: 288-91-5
M. Wt: 86.03 g/mol
InChI Key: KFUCADOYNAEFEA-UHFFFAOYSA-N
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Description

2H-1,4,2-Diazaphosphole is a heterocyclic compound containing phosphorus and nitrogen atoms within a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2H-1,4,2-Diazaphosphole can be synthesized through several methods. One common approach involves the ring-expansion reactions of 2H-azaphosphirene complexes with nitriles using triflic acid and triethylamine . Another method includes the cycloaddition-cycloreversion reactions on triazaphospholes, which provide a high yield of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 2H-1,4,2-Diazaphosphole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.

Major Products: The major products formed from these reactions include various substituted diazaphosphole derivatives, oxides, and reduced phosphorus compounds .

Comparison with Similar Compounds

  • 1,2,3-Diazaphosphole
  • 1,3,2-Diazaphosphole
  • 1,2,4-Diazaphosphole

Comparison: 2H-1,4,2-Diazaphosphole is unique due to its specific arrangement of phosphorus and nitrogen atoms within the ring, which imparts distinct electronic properties compared to other diazaphospholes. For instance, 1,2,3-Diazaphosphole and 1,3,2-Diazaphosphole have different nitrogen-phosphorus arrangements, leading to variations in their reactivity and applications .

Properties

CAS No.

288-91-5

Molecular Formula

C2H3N2P

Molecular Weight

86.03 g/mol

IUPAC Name

2H-1,4,2-diazaphosphole

InChI

InChI=1S/C2H3N2P/c1-3-2-5-4-1/h1-2,5H

InChI Key

KFUCADOYNAEFEA-UHFFFAOYSA-N

Canonical SMILES

C1=NPC=N1

Origin of Product

United States

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